1-benzyl-3-oxocyclobutane-1-carboxylic acid
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Overview
Description
1-benzyl-3-oxocyclobutane-1-carboxylic acid is an organic compound with the molecular formula C12H12O3 It contains a cyclobutane ring substituted with a benzyl group, a ketone, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzyl-3-oxocyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of benzyl bromide with 3-oxocyclobutanecarboxylic acid in the presence of a base such as sodium hydride. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
1-benzyl-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-benzyl-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-oxocyclobutanecarboxylic acid: Lacks the benzyl group but shares the cyclobutane and ketone functionalities.
Benzyl cyclobutanecarboxylate: Contains a benzyl group and a carboxylate group but lacks the ketone functionality.
Uniqueness
1-benzyl-3-oxocyclobutane-1-carboxylic acid is unique due to the presence of both a benzyl group and a ketone on the cyclobutane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
766513-42-2 |
---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
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